2-(benzylsulfanyl)-N-(quinolin-8-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(quinolin-8-yl)acetamide is an organic compound that features a quinoline ring, a benzylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of Quinolin-8-yl Acetaldehyde: This intermediate can be synthesized from quinoline derivatives through various methods, including oxidation reactions.
Thioether Formation: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-(benzylsulfanyl)-N-(quinolin-8-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies exploring its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the benzylsulfanyl group can interact with proteins through disulfide bond formation or other covalent interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yl)benzyl Alcohols: These compounds share the quinoline and benzyl groups but differ in the functional groups attached.
Quinolin-8-yl Acetaldehyde: This compound is a precursor in the synthesis of 2-(benzylsulfanyl)-N-(quinolin-8-yl)acetamide.
Uniqueness
This compound is unique due to the presence of both the benzylsulfanyl and acetamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research .
Properties
Molecular Formula |
C18H16N2OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2OS/c21-17(13-22-12-14-6-2-1-3-7-14)20-16-10-4-8-15-9-5-11-19-18(15)16/h1-11H,12-13H2,(H,20,21) |
InChI Key |
WVSRAOONSHZUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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